O-(2-Fluoro-5-methoxyphenyl)hydroxylamine
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Overview
Description
O-(2-Fluoro-5-methoxyphenyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2-fluoro-5-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Fluoro-5-methoxyphenyl)hydroxylamine typically involves the reaction of 2-fluoro-5-methoxyphenylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: O-(2-Fluoro-5-methoxyphenyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxylamine group to a nitroso group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitroso group back to the hydroxylamine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Major Products Formed:
Oxidation: Formation of O-(2-Fluoro-5-methoxyphenyl)nitrosoamine.
Reduction: Reformation of this compound.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
O-(2-Fluoro-5-methoxyphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: It has potential therapeutic applications, including its use as an antioxidant and in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which O-(2-Fluoro-5-methoxyphenyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
O-(2-Fluoro-5-methoxyphenyl)hydroxylamine is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups on the phenyl ring. Similar compounds include:
O-(2-Chloro-5-methoxyphenyl)hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
O-(2-Fluoro-4-methoxyphenyl)hydroxylamine: Similar structure but with the methoxy group at the 4-position instead of the 5-position.
O-(2-Fluoro-5-methoxybenzyl)hydroxylamine: Similar structure but with a benzyl group instead of a phenyl group.
Properties
Molecular Formula |
C7H8FNO2 |
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Molecular Weight |
157.14 g/mol |
IUPAC Name |
O-(2-fluoro-5-methoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO2/c1-10-5-2-3-6(8)7(4-5)11-9/h2-4H,9H2,1H3 |
InChI Key |
KTPBOVYWMCGDIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)ON |
Origin of Product |
United States |
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